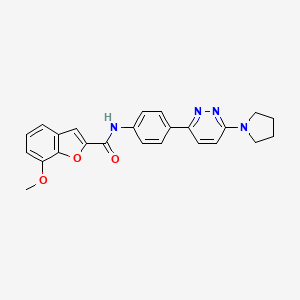

7-methoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

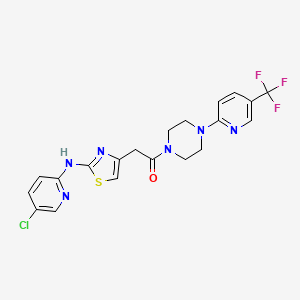

The compound contains several functional groups including a pyrrolidine ring, a pyridazinone ring, and a benzofuran ring . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .

Synthesis Analysis

While specific synthesis methods for this compound were not found, general methods for constructing similar rings include ring construction from different cyclic or acyclic precursors, or functionalization of preformed rings . For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade .Molecular Structure Analysis

The structure of this compound is characterized by the presence of a pyrrolidine ring, a pyridazinone ring, and a benzofuran ring . The stereochemistry of the molecule can be influenced by the spatial orientation of substituents .Aplicaciones Científicas De Investigación

Neuroprotective and Antioxidant Activities

A study focused on benzofuran-2-carboxamide derivatives, which are structurally similar to the compound , evaluated their neuroprotective and antioxidant activities. The synthesis of novel derivatives showed considerable protection against NMDA-induced excitotoxic neuronal cell damage, with certain compounds exhibiting potent and efficacious neuroprotective action comparable to known NMDA antagonists. These findings suggest potential applications in neurodegenerative disease treatment, highlighting the compound's ability to mitigate excitotoxic damage and scavenge reactive oxygen species (ROS) (Cho et al., 2015).

Synthetic and Medicinal Chemistry

Research on the synthesis of heterocyclic compounds derived from benzofuran and pyridazinone or benzofuran and pyridone moieties, due to their broad spectrum of biological activities, has shown the versatility of these structures in creating compounds with enhanced biological activities. This underscores the potential of the compound for further development in medicinal chemistry, possibly leading to new therapeutic agents with improved efficacy and safety profiles (Patankar et al., 2000).

Antimicrobial and Antitubercular Agents

Another area of application for compounds related to 7-methoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzofuran-2-carboxamide is in the development of antimicrobial and antitubercular agents. Novel synthesis methods have led to the creation of derivatives that show potent activity against various microbial strains, including those resistant to conventional treatments. This suggests potential for the development of new classes of antimicrobial agents to combat resistant infections and diseases (Bodige et al., 2019).

Propiedades

IUPAC Name |

7-methoxy-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O3/c1-30-20-6-4-5-17-15-21(31-23(17)20)24(29)25-18-9-7-16(8-10-18)19-11-12-22(27-26-19)28-13-2-3-14-28/h4-12,15H,2-3,13-14H2,1H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLDGVWYBXHKIDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=C(C=C3)C4=NN=C(C=C4)N5CCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3,4-dichlorophenoxy)methyl]-1H-benzimidazole](/img/structure/B2732650.png)

![(E)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-phenylethenesulfonamide](/img/structure/B2732653.png)

![2-[[4-(4-Ethoxyphenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2732660.png)

![N-(4-chloro-2-fluorophenyl)-2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2732666.png)

![6-(4-Ethoxyphenyl)-2-[(4-fluorophenyl)methyl]-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)